5-tert-butyl-3-(4-chlorophenyl)-N-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
5-tert-butyl-3-(4-chlorophenyl)-N-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the class of phenylpyrazoles. These compounds are characterized by a pyrazole ring bound to a phenyl group.
Preparation Methods
The synthesis of 5-tert-butyl-3-(4-chlorophenyl)-N-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. These methods are designed to enhance the efficiency and safety of the synthesis process .
Chemical Reactions Analysis
5-tert-butyl-3-(4-chlorophenyl)-N-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation and nitration reactions are typical, using reagents like chlorine or nitric acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
5-tert-butyl-3-(4-chlorophenyl)-N-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-tert-butyl-3-(4-chlorophenyl)-N-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 5-tert-butyl-3-(4-chlorophenyl)-N-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine include:
5-tert-butyl-3-(4-chlorophenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine: This compound has a similar structure but with a different substituent at the 7-position.
5-(tert-butyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one: This compound differs in the presence of a methyl group and a ketone functional group.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C22H20ClFN4 |
---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-N-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C22H20ClFN4/c1-22(2,3)19-12-20(26-17-10-8-16(24)9-11-17)28-21(27-19)18(13-25-28)14-4-6-15(23)7-5-14/h4-13,26H,1-3H3 |
InChI Key |
RJZQYSOMQZFHFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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